molecular formula C17H26N4O2 B11022599 N-[4-(cyclooctylamino)-4-oxobutyl]-2-pyrazinecarboxamide

N-[4-(cyclooctylamino)-4-oxobutyl]-2-pyrazinecarboxamide

Cat. No.: B11022599
M. Wt: 318.4 g/mol
InChI Key: JGBPPJVHUCFVKM-UHFFFAOYSA-N
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Description

N-[4-(cyclooctylamino)-4-oxobutyl]-2-pyrazinecarboxamide is a synthetic organic compound with potential applications in various scientific fields. It is characterized by the presence of a cyclooctylamino group, a pyrazine ring, and a carboxamide functional group. This compound is of interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyclooctylamino)-4-oxobutyl]-2-pyrazinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyclooctylamino)-4-oxobutyl]-2-pyrazinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazine derivatives.

Mechanism of Action

The mechanism of action of N-[4-(cyclooctylamino)-4-oxobutyl]-2-pyrazinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(cyclooctylamino)-4-oxobutyl]-2-pyrazinecarboxamide is unique due to its combination of a cyclooctylamino group and a pyrazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H26N4O2

Molecular Weight

318.4 g/mol

IUPAC Name

N-[4-(cyclooctylamino)-4-oxobutyl]pyrazine-2-carboxamide

InChI

InChI=1S/C17H26N4O2/c22-16(21-14-7-4-2-1-3-5-8-14)9-6-10-20-17(23)15-13-18-11-12-19-15/h11-14H,1-10H2,(H,20,23)(H,21,22)

InChI Key

JGBPPJVHUCFVKM-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NC(=O)CCCNC(=O)C2=NC=CN=C2

Origin of Product

United States

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